molecular formula C15H18N2O4 B14976495 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B14976495
M. Wt: 290.31 g/mol
InChI Key: SGJGUVPXBHSIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-Methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound featuring a 5-methoxyindole core linked via an acetylated amino group to a butanoic acid chain. The methoxy group at the 5-position of the indole ring may enhance electron-donating properties, influencing solubility and binding affinity. This compound’s design suggests applications in anti-inflammatory or anticancer research, given structural parallels to indomethacin analogs and bis-indole derivatives .

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-[[2-(5-methoxyindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C15H18N2O4/c1-21-12-4-5-13-11(9-12)6-8-17(13)10-14(18)16-7-2-3-15(19)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,16,18)(H,19,20)

InChI Key

SGJGUVPXBHSIEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid with related compounds:

Compound Name Core Structure Substituents/Modifications Carboxylic Acid Chain Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-Methoxyindole (1-position) Acetyl amino linker Butanoic acid (C4) ~318.33 (calculated) Methoxy, amide, carboxylic acid
3-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid (16) 5-Methoxyindole (3-position) 4-Chlorobenzoyl, methyl group Propanoic acid (C3) 371.81 Chlorobenzoyl, ester, methoxy
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid (20) 5-Methoxyindole (3-position) 4-Chlorobenzoyl Acetic acid (C2) ~344.77 (calculated) Chlorobenzoyl, carboxylic acid
4-(5-Butyloxy-1H-indol-3-yl)butanoic acid (26) Indole (3-position) Butyloxy group Butanoic acid (C4) ~275.32 (calculated) Ether, carboxylic acid
4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid Dihydroindole (5-position) Sulfonyl amino linker Butanoic acid (C4) 326.37 Sulfonamide, acetyl, carboxylic acid

Key Observations:

Substitution Position: The target compound’s acetyl amino group is attached to the indole’s 1-position, whereas most analogs (e.g., compounds 16, 20, 26) modify the 3-position. This positional difference may alter binding modes in biological targets .

Linker Groups: The acetyl amino linker in the target compound contrasts with direct linkages (e.g., compound 26’s ether group) or sulfonyl amino groups ().

Chain Length: The butanoic acid chain (C4) in the target compound and compound 26 offers greater flexibility compared to shorter chains (C2–C3) in ’s derivatives, possibly enhancing interactions with hydrophobic pockets .

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